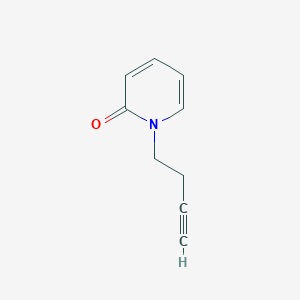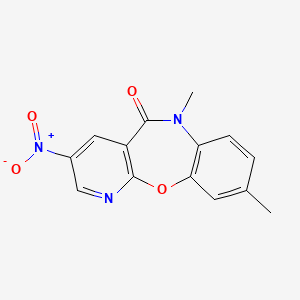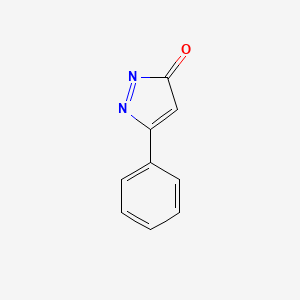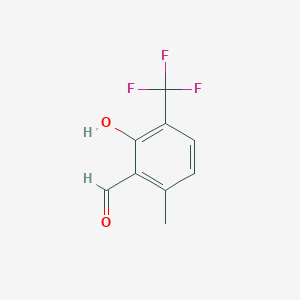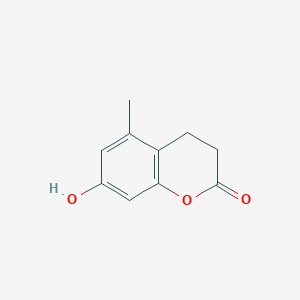![molecular formula C28H27F2N5O4 B8639682 (1S,2S)-N-(2'-(6-(tert-Butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3'-(hydroxymethyl)-1-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridin]-5-yl)-2-fluorocyclopropanecarboxamide](/img/structure/B8639682.png)
(1S,2S)-N-(2'-(6-(tert-Butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3'-(hydroxymethyl)-1-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridin]-5-yl)-2-fluorocyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1s,2s)-N-(2’-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1 is a complex organic molecule featuring a phthalazinone core structure This compound is notable for its unique combination of functional groups, including a tert-butyl group, a fluorine atom, and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2s)-N-(2’-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1 typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloride in the presence of a strong base such as sodium hydride.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions
(1s,2s)-N-(2’-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1: undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1s,2s)-N-(2’-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1s,2s)-N-(2’-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, leading to modulation of their activity. For example, the fluorine atom can enhance binding affinity through hydrogen bonding, while the tert-butyl group can increase lipophilicity and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
(1s,2s)-N-(2’-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1: can be compared with other phthalazinone derivatives, such as:
(1s,2s)-N-(2’-(6-(tert-butyl)-8-chloro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1: Similar structure but with a chlorine atom instead of fluorine.
(1s,2s)-N-(2’-(6-(tert-butyl)-8-methyl-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1: Similar structure but with a methyl group instead of fluorine.
The uniqueness of (1s,2s)-N-(2’-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1 lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C28H27F2N5O4 |
|---|---|
Molekulargewicht |
535.5 g/mol |
IUPAC-Name |
(1S,2S)-N-[5-[2-(6-tert-butyl-8-fluoro-1-oxophthalazin-2-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]-2-fluorocyclopropane-1-carboxamide |
InChI |
InChI=1S/C28H27F2N5O4/c1-28(2,3)16-7-14-11-32-35(27(39)23(14)21(30)9-16)24-19(13-36)17(5-6-31-24)15-8-22(26(38)34(4)12-15)33-25(37)18-10-20(18)29/h5-9,11-12,18,20,36H,10,13H2,1-4H3,(H,33,37)/t18-,20+/m1/s1 |
InChI-Schlüssel |
SEGFWFQHVPYNMS-QUCCMNQESA-N |
Isomerische SMILES |
CC(C)(C)C1=CC2=C(C(=C1)F)C(=O)N(N=C2)C3=NC=CC(=C3CO)C4=CN(C(=O)C(=C4)NC(=O)[C@@H]5C[C@@H]5F)C |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C(=C1)F)C(=O)N(N=C2)C3=NC=CC(=C3CO)C4=CN(C(=O)C(=C4)NC(=O)C5CC5F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


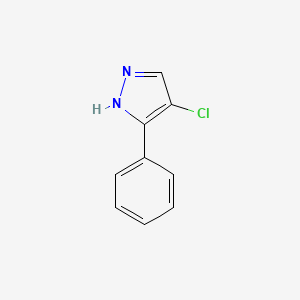
![N-([1,1'-Biphenyl]-2-yl)-1H-benzimidazol-2-amine](/img/structure/B8639609.png)
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(3-hydroxyphenyl)ethyl]-2-phenyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B8639614.png)

![3,3-diethyl-6-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8639625.png)
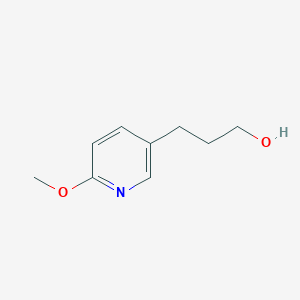
![6-Aminomethyl-4,5,6,7-tetrahydro-benzo[d]thiazole](/img/structure/B8639639.png)
